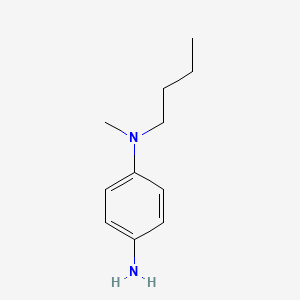
1-N-butyl-1-N-methylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-butyl-1-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring at the 1 and 4 positions, with additional butyl and methyl groups attached to the nitrogen atoms
准备方法
The synthesis of 1-N-butyl-1-N-methylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form 1,4-diaminobenzene.
Alkylation: The 1,4-diaminobenzene undergoes alkylation with butyl and methyl halides to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
1-N-butyl-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The amine groups can participate in substitution reactions, such as acylation or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-N-butyl-1-N-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, polymers, and other materials.
作用机制
The mechanism of action of 1-N-butyl-1-N-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The butyl and methyl groups attached to the nitrogen atoms can influence the compound’s binding affinity and specificity .
相似化合物的比较
1-N-butyl-1-N-methylbenzene-1,4-diamine can be compared with other similar compounds, such as:
- 1-N-butyl-1-N-ethylbenzene-1,4-diamine
- 1-N-methyl-1-N-ethylbenzene-1,4-diamine
- 1-N-butyl-1-N-methylbenzene-1,2-diamine
These compounds share similar structural features but differ in the length and type of alkyl groups attached to the nitrogen atoms. The uniqueness of this compound lies in its specific alkylation pattern, which can influence its chemical reactivity and biological activity .
生物活性
1-N-butyl-1-N-methylbenzene-1,4-diamine, also known as N1-butyl-N1-methylbenzene-1,4-diamine, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
This compound is synthesized through a multi-step organic reaction process. The synthesis typically involves:
- Nitration : Benzene is nitrated to produce nitrobenzene.
- Reduction : Nitrobenzene is reduced to form 1,4-diaminobenzene.
- Alkylation : The 1,4-diaminobenzene undergoes alkylation with butyl and methyl halides to yield the final product.
The compound can undergo various chemical reactions such as oxidation to form quinones and reduction to produce corresponding amines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or an activator in biological pathways depending on the context:
- Enzyme Inhibition : The amine groups can participate in enzyme inhibition by binding to active sites and blocking substrate access.
- Receptor Modulation : The compound may modulate receptor functions which can lead to altered signaling pathways within cells .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, although further research is necessary to elucidate these effects fully .
Case Studies
Several studies have explored the biological implications of exposure to compounds similar to or including this compound:
Case Study 1: Occupational Exposure
A case series highlighted instances of olfactory disorders among workers exposed to organic solvents, including compounds structurally related to this compound. Symptoms included anosmia and decreased olfactory function after prolonged exposure .
Case Study 2: Enzyme Interaction Studies
In laboratory settings, studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition has implications for drug design and therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-N-butyl-1-N-ethylbenzene-1,4-diamine | Ethyl group instead of methyl | Similar enzyme inhibition |
| 1-N-methyl-1-N-propylbenzene-1,4-diamine | Propyl group | Potentially lower activity |
| 2-Amino-5-butylaniline | Different substitution pattern | Varying antimicrobial properties |
This table illustrates how variations in alkyl groups influence the biological activity of related compounds.
属性
IUPAC Name |
4-N-butyl-4-N-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIAPOPTRUFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













